Diphenylamino-3-carbaminoethyl ester
Description
These compounds typically feature a carbamic acid ester backbone (N–CO–O–R) combined with aromatic or alkylamino groups, which influence their physicochemical properties and applications. For example, Ethylmethylcarbamic acid, 3-[(S)-1-(dimethylamino)ethyl]phenyl ester (CAS-associated with rivastigmine, a cholinesterase inhibitor) demonstrates the pharmacological relevance of such esters . Similarly, other analogs, like (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester (CAS 52073-09-3), highlight their utility as synthetic intermediates .
Properties
CAS No. |
86514-37-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
ethyl N-(2-aminophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17(12-8-4-3-5-9-12)14-11-7-6-10-13(14)16/h3-11H,2,16H2,1H3 |
InChI Key |
VQDKFHKDYVWQCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
Other CAS No. |
86514-37-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
Synthesis of Carbaminoethyl Alcohol Intermediate:
- Starting from 3-amino-1-propanol or related precursors, the amino group is converted to a carbamino group (–NH–CO–NH2) via reaction with phosgene derivatives or carbamoyl chlorides under controlled conditions.
Preparation of Diphenylamino-Containing Acid or Activated Derivative:
- Diphenylamine can be functionalized to introduce a carboxylic acid group, or alternatively, diphenylamino-substituted acyl chlorides can be prepared for direct coupling.
-
- The carbaminoethyl alcohol is reacted with the diphenylamino-acyl chloride under anhydrous conditions, often in the presence of a base such as pyridine to neutralize HCl formed.
- Alternatively, carbodiimide coupling agents (e.g., DCC or EDC) are used to activate the acid for coupling with the alcohol.
-
- The crude product is purified by recrystallization or chromatographic techniques to isolate pure this compound.
Reaction Conditions and Optimization
Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to maintain moisture-free conditions.
Temperature: Reactions are typically performed at 0 to 25 °C to control reactivity and minimize side reactions.
Catalysts/Additives: DMAP (4-dimethylaminopyridine) can be added to catalyze esterification in carbodiimide-mediated reactions.
Data Table: Comparative Analysis of Esterification Methods for this compound
Research Findings and Notes
The acyl chloride method is the most straightforward and widely used for preparing esters with diphenylamino groups due to its high reactivity; however, it requires careful handling of corrosive byproducts.
Carbodiimide-mediated coupling is favored in complex molecule synthesis due to its mild conditions and compatibility with sensitive functional groups such as carbamino moieties, although purification steps to remove urea byproducts are necessary.
The Yamaguchi method has been successfully applied in complex ester couplings in natural product synthesis, indicating potential for this compound preparation when steric hindrance is significant.
Use of ion-exchange resin and methyl iodide is more specialized for methyl esters but can be adapted for precursor synthesis steps in multi-step preparations.
The Malonic ester synthesis and related alkylation strategies are less directly applicable for this compound but provide background on ester synthesis involving alpha-substituted esters.
Chemical Reactions Analysis
Types of Reactions
Diphenylamino-3-carbaminoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new carbamate or urethane derivatives.
Scientific Research Applications
Diphenylamino-3-carbaminoethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key analogs based on molecular structure, substituents, and applications:
Key Differences in Physicochemical Properties
- Polarity and Solubility: Compounds like Ethylmethylcarbamic acid esters (e.g., rivastigmine analog) exhibit moderate polarity due to the dimethylamino group, enhancing solubility in aqueous media compared to purely aromatic esters like dimethyl phthalate .
- Stability : The trifluoromethyl-substituted pyridinyl ester (CAS 1311279-08-9) shows enhanced stability under acidic conditions, attributed to electron-withdrawing effects of the CF₃ group .
- Biological Activity : Thiocarbamates (e.g., EPTC) exhibit herbicidal activity through inhibition of lipid synthesis, whereas carbamates like rivastigmine derivatives target enzymatic pathways in the nervous system .
Regulatory and Environmental Considerations
- Environmental Impact : Thiocarbamates (EPTC) and phthalates (dimethyl phthalate) are subject to EPA regulations due to bioaccumulation and toxicity, while pharmaceutical carbamates require stringent purity controls .
- Synthetic Complexity : Esters with pyridinyl or trifluoromethyl groups (e.g., CAS 1311279-08-9) involve multi-step syntheses, increasing production costs compared to simpler alkyl carbamates .
Q & A
Q. What synthetic routes are commonly employed for preparing diphenylamino-3-carbaminoethyl ester, and how can reaction efficiency be validated?
The synthesis of carbaminoethyl esters typically involves carbamate formation via reaction of amines with chloroethyl carbamates or transesterification of preformed carbamates. For example, Ethyl 3-amino-3-(carbamoylamino)butanoate (a structurally related compound) is synthesized using nucleophilic substitution between ethyl 3-bromobutanoate and urea derivatives under basic conditions . Validation methods include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- FT-IR : Carbamate C=O stretching (1680-1720 cm⁻¹) and N-H bending (1500-1550 cm⁻¹) .
- ¹H/¹³C NMR : Ethyl ester protons (δ 4.1-4.3 ppm for -OCH₂CH₃), diphenylamino aromatic protons (δ 6.8-7.4 ppm), and carbamino NH signals (δ 5.5-6.0 ppm, broad) .
- X-ray crystallography (if crystalline): Confirms spatial arrangement of substituents and hydrogen-bonding networks .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound, and what parameters dominate yield?
Using Taguchi’s orthogonal array, critical variables include:
- Catalyst concentration (e.g., NaOH or DMAP; contributes ~77% to yield variance based on ANOVA) .
- Temperature (60-80°C optimal for carbamate stability).
- Solvent polarity (aprotic solvents like DMF enhance nucleophilicity).
Methodology:
Design experiments with L9 orthogonal array (3 factors, 3 levels).
Calculate signal-to-noise (S/N) ratios for yield maximization.
Validate optimized conditions with triplicate runs (±2% error tolerance).
Q. How to resolve contradictions in stability data for this compound under varying pH conditions?
Contradictions often arise from hydrolysis kinetics:
- Acidic conditions : Protonation of the carbamate NH accelerates hydrolysis to diphenylamine and ethyl carbamate.
- Basic conditions : OH⁻ nucleophilic attack on the carbonyl group cleaves the ester.
Resolution strategy: - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Compare degradation pathways via LC-MS to identify pH-dependent intermediates (e.g., carbamic acid vs. amine byproducts) .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Screen against target enzymes (e.g., acetylcholinesterase) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CNS permeability logBB < -1).
Methodological Challenges & Solutions
Q. How to address low yields in scaled-up synthesis of this compound?
- Microreactor systems : Enhance heat/mass transfer for exothermic reactions (prevents thermal degradation).
- In-line purification : Employ flash chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .
Q. What ethical considerations apply when publishing contradictory data on this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
